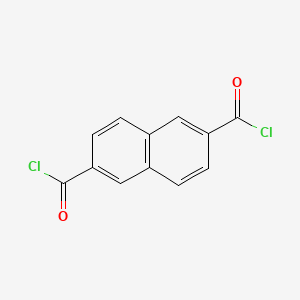
2,6-Naphthalenedicarbonyl dichloride
Número de catálogo B1598265
Peso molecular: 253.08 g/mol
Clave InChI: NZZGQZMNFCTNAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04973738
Procedure details


The compound (III) is reacted with 2,6-naphthalene-dicarboxylic acid dichloride in the presence of triethyl amine to obtain 6-[3-trifluoromethylheptyloxycarbonyl)-biphenyl-4-oxycarbonyl]-naphthalene-2-carboxylic acid chloride (IV).
Name
compound ( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)CCCCCCC1(C2C=CC(O)=CC=2)C=CC(C([O-])=O)=CC1.[CH:27]1[C:36]2[C:31](=[CH:32][C:33]([C:37]([Cl:39])=[O:38])=[CH:34][CH:35]=2)[CH:30]=[CH:29][C:28]=1C(Cl)=O>C(N(CC)CC)C>[CH:32]1[C:31]2[C:36](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:35]=[CH:34][C:33]=1[C:37]([Cl:39])=[O:38]
|
Inputs


Step One
|
Name
|
compound ( III )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(CCCCCCC1(CC=C(C=C1)C(=O)[O-])C1=CC=C(C=C1)O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)Cl)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
